molecular formula C13H16ClNO2 B295033 1-Methyl-3-piperidinyl 4-chlorobenzoate

1-Methyl-3-piperidinyl 4-chlorobenzoate

Cat. No. B295033
M. Wt: 253.72 g/mol
InChI Key: JAKUVHIHTFIPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-piperidinyl 4-chlorobenzoate, also known as NMPB or N-Methyl-4-chlorobenzoyl-3-piperidinyl propionate, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its pharmacological properties and has been studied extensively for its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of various neurotransmitters. It has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, and to inhibit the activity of glutamate, an excitatory neurotransmitter. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been shown to interact with the dopamine system, which is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and increase pain threshold in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-Methyl-3-piperidinyl 4-chlorobenzoate has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method and purity determination methods. It has been extensively studied for its pharmacological properties, which makes it a useful reference compound for the development of new drugs. However, there are also limitations to its use. 1-Methyl-3-piperidinyl 4-chlorobenzoate has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, it has been shown to have some toxic effects at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Methyl-3-piperidinyl 4-chlorobenzoate. One area of interest is the development of new drugs based on the structure of 1-Methyl-3-piperidinyl 4-chlorobenzoate. Another area of interest is the study of the long-term effects of 1-Methyl-3-piperidinyl 4-chlorobenzoate on the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of 1-Methyl-3-piperidinyl 4-chlorobenzoate and its potential therapeutic applications.

Synthesis Methods

The synthesis of 1-Methyl-3-piperidinyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and N-methylpiperidine in the presence of propionyl chloride and triethylamine. The reaction yields 1-Methyl-3-piperidinyl 4-chlorobenzoate as a white crystalline solid with a melting point of 71-73°C. The purity of the compound can be determined by analyzing its melting point and spectral data, such as IR and NMR.

Scientific Research Applications

1-Methyl-3-piperidinyl 4-chlorobenzoate has been extensively studied for its pharmacological properties and has been found to have potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. 1-Methyl-3-piperidinyl 4-chlorobenzoate has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. Additionally, 1-Methyl-3-piperidinyl 4-chlorobenzoate has been used as a reference compound in the development of new drugs and in the screening of potential drug candidates.

properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

(1-methylpiperidin-3-yl) 4-chlorobenzoate

InChI

InChI=1S/C13H16ClNO2/c1-15-8-2-3-12(9-15)17-13(16)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3

InChI Key

JAKUVHIHTFIPLL-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN1CCCC(C1)OC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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